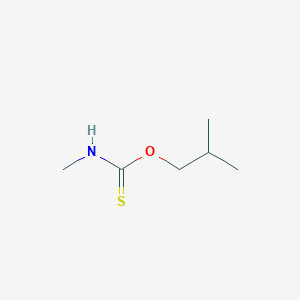

O-Isobutyl methylthiocarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14128-37-1 |

|---|---|

Molecular Formula |

C6H13NOS |

Molecular Weight |

147.24 g/mol |

IUPAC Name |

O-(2-methylpropyl) N-methylcarbamothioate |

InChI |

InChI=1S/C6H13NOS/c1-5(2)4-8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9) |

InChI Key |

PVOYFKUVGNEGHT-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=S)NC |

Isomeric SMILES |

CC(C)COC(=NC)S |

Canonical SMILES |

CC(C)COC(=S)NC |

Other CAS No. |

14128-37-1 |

Synonyms |

IBNMTCM O-isobutyl-N-methylthionocarbamate |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of O Isobutyl Methylthiocarbamate

Isomerization Reactions

Isomerization reactions of thiocarbamates, such as O-Isobutyl methylthiocarbamate, involve the intramolecular migration of a group from the oxygen to the sulfur atom, leading to the formation of a more thermodynamically stable S-thiocarbamate isomer.

The Newman-Kwart Rearrangement is a key thermal reaction that converts O-aryl thiocarbamates into their S-aryl counterparts. organic-chemistry.org While the classic NKR involves an aryl group migration, the principles of this rearrangement are foundational to understanding the potential isomerization of O-alkyl thiocarbamates like this compound. The reaction is a critical step in the synthesis of thiophenols from phenols. organic-chemistry.orgresearchgate.net

The thermal Newman-Kwart Rearrangement is generally accepted to be an intramolecular, concerted process that proceeds through a four-membered cyclic transition state. wikipedia.org In this mechanism, the sulfur atom of the thiocarbonyl group acts as a nucleophile, attacking the carbon atom of the migrating group.

For O-aryl thiocarbamates, the rearrangement is viewed as an intramolecular aromatic nucleophilic substitution. organic-chemistry.org The reaction's unimolecular nature is supported by kinetic studies, which show first-order kinetics. organic-chemistry.org The process involves the 1,3-migration of an aryl group from the oxygen atom to the sulfur atom.

Kinetic investigations of the Newman-Kwart Rearrangement for O-aryl thiocarbamates have revealed that the reaction typically requires high temperatures, often between 200 and 300 °C. organic-chemistry.orgchem-station.com The reaction exhibits a large negative entropy of activation, which is consistent with a highly ordered cyclic transition state. organic-chemistry.org

The rate of the rearrangement is significantly influenced by the electronic properties of the migrating aryl group. Electron-withdrawing groups in the ortho- and para-positions of the aryl ring accelerate the reaction by lowering the electron density on the aromatic ring, thus favoring nucleophilic attack by the sulfur atom. organic-chemistry.orgchem-station.com Computational studies using density functional theory (DFT) have been employed to evaluate the kinetic and thermodynamic parameters of the NKR for compounds like N,N-dimethyl O-arylthiocarbamate. For instance, the rate constant in diphenyl ether has been expressed by the Arrhenius equation, demonstrating the temperature dependence of the reaction.

| Solvent | Temperature Range (K) | Arrhenius Equation |

|---|---|---|

| Diphenyl ether | 404-606 | k = 6.46 × 10¹² exp(-19944.6/T) |

The primary driving force for the Newman-Kwart Rearrangement is the thermodynamic stability of the resulting S-thiocarbamate. organic-chemistry.org This stability arises from the conversion of a carbon-sulfur double bond (C=S) in the O-thiocarbamate to a carbon-oxygen double bond (C=O) in the S-thiocarbamate. The C=O bond is significantly stronger and thermodynamically more favorable than the C=S bond, with an estimated enthalpy change of approximately -13 kcal/mol. organic-chemistry.org

This thermodynamic preference for the S-thiocarbamate isomer ensures that the equilibrium of the reaction lies far to the product side, making the rearrangement effectively irreversible under typical reaction conditions. The isomerization of thionolactones to the corresponding thioesters, a related transformation, is also driven by this favorable conversion from a C=S to a C=O bond. chinesechemsoc.org

Given the high temperatures required for the thermal Newman-Kwart Rearrangement, which can lead to side reactions and limit its applicability with sensitive substrates, catalytic methods have been developed. organic-chemistry.orgthieme-connect.com Palladium catalysis, in particular, has been shown to significantly reduce the reaction temperature. organic-chemistry.orgchem-station.com

The use of a palladium catalyst, such as [Pd(tBu₃P)₂], can lower the required temperature to around 100 °C for the rearrangement of O-aryl thiocarbamates. organic-chemistry.org For substrates with electron-withdrawing groups, the reaction can even proceed at temperatures as low as 21 °C. organic-chemistry.org The catalytic cycle is proposed to involve oxidative addition of the O-aryl thiocarbamate to the palladium center, followed by tautomerization and reductive elimination to yield the S-aryl thiocarbamate. organic-chemistry.org This catalytic approach provides a safer and more practical route for synthesizing S-thiocarbamates. organic-chemistry.orgthieme-connect.com

| Condition | Typical Temperature (°C) | Substrate Scope |

|---|---|---|

| Thermal | 200-300 | Limited by thermal stability of substrates |

| Palladium-Catalyzed | ~100 | Broader, including thermally fragile substrates |

In addition to the thermal rearrangement, a radical cation version of the Newman-Kwart Rearrangement has been explored. This variant can be initiated under photoredox catalysis conditions at ambient temperature. wikipedia.orgchem-station.com Quantum chemical methods have been used to study the electronic and geometric structures of stationary points along the reaction coordinate for both the neutral and radical cation rearrangements. chemrxiv.org

The radical cation mechanism exhibits significantly lower activation free energies (typically below 20 kcal/mol) compared to the thermal reaction (in excess of 30 kcal/mol). researchgate.netchemrxiv.org Unlike the thermal reaction, which is accelerated by electron-withdrawing groups, the radical cation rearrangement is accelerated by electron-donating substituents on the aromatic ring. This is because these groups stabilize the positive charge that is transferred to the aryl fragment as the reaction proceeds. chemrxiv.org

Newman-Kwart Rearrangement (NKR) of O-Thiocarbamates to S-Thiocarbamates

Degradation Pathways

The environmental persistence and transformation of this compound are dictated by several degradation pathways. Abiotic hydrolysis, photochemical transformation, and oxidative and reductive reactions are the primary mechanisms responsible for its breakdown in the environment.

Abiotic hydrolysis is a significant degradation pathway for thiocarbamate esters in aqueous environments. The rate and mechanism of this process are highly dependent on the pH of the solution.

The hydrolysis of thiocarbamates exhibits distinct behaviors under acidic, neutral, and basic conditions. Studies on analogous compounds, such as ethyl N-ethylthioncarbamate, have shown that hydrolysis can be subject to specific acid and base catalysis researchgate.net. At low pH, the reaction is often catalyzed by acid. In the neutral pH range (pH 2-6.5), spontaneous hydrolysis may occur researchgate.net. As the pH increases into the basic range (pH > 6.5), the rate of hydrolysis generally increases, indicating specific base catalysis researchgate.net. For some thiocarbamates, the rate constants for hydrolysis have been observed to increase with pH, reaching a plateau at high basicity researchgate.net. This pH-rate profile is characteristic of a mechanism involving a pre-equilibrium deprotonation step.

Table 1: pH-Dependence of Hydrolysis for a Related Thiocarbamate (Ethyl N-ethylthioncarbamate)

| pH Range | Catalysis Type |

| < 2 | Specific Acid Catalysis |

| 2 - 6.5 | Spontaneous Hydrolysis |

| > 6.5 | Specific Base Catalysis |

Data extrapolated from studies on analogous compounds.

The hydrolysis of this compound is expected to yield specific degradation products resulting from the cleavage of the thiocarbamate linkage. Based on the hydrolysis of similar thiocarbamate esters, the primary products are likely to be isobutyl alcohol, methylamine, and carbonyl sulfide (B99878) (COS) or carbon dioxide (CO2) if COS is further hydrolyzed.

In the case of ethyl N-ethylthioncarbamate, the hydrolysis products were identified as ethylamine, ethanol, and COS researchgate.net. By analogy, the hydrolysis of this compound would proceed as follows:

This compound + H₂O → Isobutyl alcohol + Methylamine + Carbonyl sulfide

Further hydrolysis of carbonyl sulfide can lead to the formation of carbon dioxide and hydrogen sulfide.

Table 2: Potential Hydrolytic Degradation Products of this compound

| Reactant | Product 1 | Product 2 | Product 3 |

| This compound | Isobutyl alcohol | Methylamine | Carbonyl sulfide |

Products are predicted based on the hydrolysis of analogous thiocarbamates.

The hydrolysis of thiocarbamate esters under basic conditions is often proposed to proceed via an Elimination, Unimolecular, Conjugate Base (E1cB) mechanism. This two-step mechanism is favored when the substrate has an acidic proton and a relatively poor leaving group wikipedia.org.

The first step of the E1cB mechanism involves the deprotonation of the nitrogen atom by a base (e.g., hydroxide (B78521) ion) to form a conjugate base anion. This anion is stabilized by resonance. The second, rate-determining step is the elimination of the leaving group (the isobutoxy group in this case) from the anion to form an isothiocyanate intermediate. This intermediate is then rapidly hydrolyzed to the final products.

For ethyl N-ethylthioncarbamate, experimental evidence supporting the E1cB mechanism includes the formation of diethyl thiourea (B124793) when the hydrolysis is conducted in the presence of an excess of ethylamine, which traps the isothiocyanate intermediate researchgate.net. This observation provides strong evidence for the existence of the isothiocyanate intermediate, a key feature of the E1cB pathway researchgate.net.

The sulfur atom in the thiocarbamate linkage is susceptible to oxidation. Oxidative degradation can lead to the formation of sulfoxides and sulfones. These reactions can be mediated by various oxidants present in the environment, such as hydroxyl radicals.

Reductive transformations of thiocarbamates are also possible under certain environmental conditions. Reduction can lead to the cleavage of the C-S or S-C bonds. Studies on dithiocarbamates have shown that reductive desulfurization can be achieved using various reducing agents nih.gov. While specific studies on the reductive transformation of this compound are scarce, it is plausible that similar reductive pathways could occur in anoxic environments.

Abiotic Hydrolysis Kinetics and Mechanisms

Nucleophilic Substitution Reactions

The carbonyl group in this compound is susceptible to attack by nucleophiles, leading to substitution reactions. A prominent example of this is aminolysis.

The reaction of thiocarbamates with amines, known as aminolysis, has been a subject of detailed mechanistic investigation, particularly for aryl thiocarbamates. These studies provide a framework for understanding how this compound is likely to react.

The aminolysis of thiocarbamates can proceed through either a concerted or a stepwise mechanism. The operative pathway is influenced by factors such as the stability of the tetrahedral intermediate, the nature of the amine, and the leaving group. nih.gov

In a concerted mechanism , the bond formation between the amine nucleophile and the carbonyl carbon occurs simultaneously with the breaking of the bond to the leaving group (the thiolate). This process involves a single transition state. Evidence for a concerted mechanism in the aminolysis of some aryl thiocarbamates comes from several kinetic observations, including:

A strong "push" provided by the non-leaving group (the amino group on the thiocarbamate). nih.gov

Negative cross-interaction coefficients (ρXZ values) between substituents in the nucleophile and the leaving group. nih.gov

The failure of the reactivity-selectivity principle, which would predict that a more reactive nucleophile would be less selective. nih.gov

Normal kinetic isotope effects (kH/kD values between 1.40 and 1.73) when using deuterated amine nucleophiles, which suggests the involvement of a hydrogen-bonded, cyclic transition state. nih.gov

A stepwise mechanism , on the other hand, involves the formation of a zwitterionic tetrahedral intermediate. This intermediate can then collapse to form the products. The rate-determining step in this pathway can be either the formation of the intermediate or its breakdown. Brønsted-type plots, which correlate the reaction rate with the basicity of the amine, are often used to distinguish between these mechanisms. Linear plots with slopes between 0.4 and 0.6 are typically associated with a concerted mechanism, whereas biphasic plots or linear plots with slopes of 0.8-1.0 are indicative of a stepwise process. researchgate.net For some O-aryl S-methyl thiocarbonates, a stepwise mechanism has been identified where the expulsion of the leaving group from the tetrahedral intermediate is the rate-determining step. nih.gov

Given that this compound has an aliphatic leaving group (isobutylthiolate), its behavior may differ from aryl thiocarbamates. However, the fundamental principles of concerted versus stepwise pathways would still apply.

The rate of aminolysis is significantly influenced by the electronic and steric properties of substituents on both the thiocarbamate and the attacking amine.

For the non-leaving group on the thiocarbamate, studies on related aryl thiocarbamates have shown that the strength of the "push" to expel the leaving group is a dominant factor. For instance, the rate of aminolysis follows the order NH2 < PhNH < EtNH, indicating that polar and steric effects are less significant than the ability of the non-leaving group to facilitate the departure of the leaving group in the transition state. nih.gov

The nature of the amine nucleophile also plays a crucial role. More basic amines are generally more reactive. The effect of substituents on the amine can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents.

The following table illustrates the effect of substituents on the rate of aminolysis of a model aryl N-ethyl thiocarbamate with different benzylamines in acetonitrile.

| Substituent (X) on Benzylamine | Second-Order Rate Constant (k2) at 30.0 °C (M⁻¹s⁻¹) |

| p-OCH3 | 1.83 |

| p-CH3 | 1.15 |

| H | 0.631 |

| p-Cl | 0.288 |

| m-Cl | 0.178 |

| p-CN | 0.0513 |

This data is for the aminolysis of an aryl N-ethyl thiocarbamate and is presented here to illustrate substituent effects in a representative thiocarbamate system. nih.gov

Besides amines, this compound can theoretically react with other nucleophiles. These reactions would also proceed via nucleophilic attack at the carbonyl carbon. Examples of other potential nucleophiles include:

Hydroxide ions, leading to hydrolysis.

Alkoxide ions, leading to transesterification.

Thiols, leading to transthioesterification.

The principles governing the mechanisms of these reactions would be similar to those of aminolysis, with the relative reactivity depending on the nucleophilicity of the attacking species and the stability of the leaving group.

Aminolysis Kinetics and Mechanistic Studies

Hydrogenation Chemistry of Thiocarbamates

Thiocarbamates can undergo catalytic hydrogenation, a process that typically involves the cleavage of the carbon-sulfur bond. acs.orgthieme-connect.com This reaction provides a route to amines and thiols.

Recent research has demonstrated the efficient hydrogenation of thiocarbamates using an acridine-based ruthenium pincer complex as a catalyst. acs.orgthieme-connect.comthieme-connect.com This system is notable for its tolerance of various functional groups, including amides, esters, and carboxylic acids. acs.orgthieme-connect.com The reaction proceeds without the need for additives and is not poisoned by the thiol product. acs.org

The hydrogenation of thiocarbamates in the presence of this ruthenium catalyst is proposed to yield the corresponding thiol and a formamide. researchgate.net The general transformation can be represented as:

R¹NHC(=O)SR² + H₂ → R¹NHCHO + HSR²

For this compound, the expected products would be N-methylformamide and isobutylthiol.

Computational Chemistry and Theoretical Modeling of O Isobutyl Methylthiocarbamate

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the electronic and geometric properties of O-Isobutyl methylthiocarbamate. These methods are pivotal in predicting molecular stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry, electronic properties, and energetic stability. Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly utilized for such studies.

Key electronic properties that can be elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Studies on related O-alkyl-N-substituted thionocarbamates have shown that the nature of the alkyl and N-substituents significantly influences these frontier orbital energies. researchgate.netmdpi.com For this compound, the isobutyl group, being an electron-donating group, is expected to influence the electron density distribution and the energies of the frontier orbitals.

Furthermore, DFT calculations provide insights into the distribution of electrostatic potential on the molecular surface, identifying nucleophilic and electrophilic sites. The sulfur and oxygen atoms are generally the most electronegative, representing regions of high electron density and potential sites for electrophilic attack.

Table 1: Calculated Electronic Properties of a Representative Thiocarbamate (Analogous to this compound) using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Note: The values presented are representative and based on DFT calculations for structurally similar thiocarbamate molecules.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for calculating molecular properties from first principles, without empirical parameters. These methods can be used to refine the geometric and electronic structures obtained from DFT. For instance, ab initio calculations have been applied to investigate the effects of different substituents on the performance of thionocarbamates, revealing trends in their electron-donating and accepting abilities. researchgate.net

Semi-empirical methods, on the other hand, offer a computationally less expensive alternative by incorporating some experimental parameters. While less accurate than ab initio or DFT methods, they can be useful for preliminary studies of large systems or for dynamic simulations where a large number of calculations are required.

The flexibility of the O-isobutyl and methyl groups allows this compound to exist in multiple conformations. Conformational analysis is crucial for understanding the molecule's preferred shapes and the energy barriers between different conformers. This is typically performed by systematically rotating dihedral angles and calculating the corresponding energy, thereby mapping the potential energy surface (PES).

For related O-alkyl-N-ethoxycarbonyl thiocarbamates, computational studies have revealed the presence of different stable conformers. conicet.gov.ar The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding if applicable. The global minimum on the PES corresponds to the most stable conformation of the molecule.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° (anti) | 0.00 |

| 2 | 60° (gauche) | 1.5 |

| 3 | -60° (gauche) | 1.5 |

Note: This table is illustrative, showing a hypothetical conformational landscape based on studies of similar molecules.

Computational chemistry is a powerful tool for investigating reaction mechanisms. By locating and characterizing transition states, the energy barriers for chemical reactions can be determined, and the most favorable reaction pathways can be elucidated. For reactions involving thiocarbamates, such as their synthesis or decomposition, DFT calculations can be used to model the geometries of reactants, products, and transition states.

For example, the synthesis of thiourea (B124793) derivatives from dithiocarbamates has been studied theoretically, identifying the transition states for steps like isothiocyanate formation and nucleophilic addition. researchgate.net Similar approaches could be applied to understand the reaction kinetics and mechanisms involving this compound. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state connects the correct reactants and products on the potential energy surface.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, complementing the static information obtained from quantum chemical calculations.

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations can model the solute-solvent interactions and provide insights into the solvation structure and dynamics. By placing a model of this compound in a simulation box filled with a chosen solvent (e.g., water, ethanol, or a non-polar solvent), the trajectory of each atom can be calculated over time based on a force field.

These simulations can reveal the preferential orientation of solvent molecules around the solute and the formation of solvation shells. For a molecule like this compound, polar solvents would be expected to interact strongly with the polar thiocarbamate group, while non-polar solvents would have weaker, dispersion-driven interactions. The study of biomolecules in various solvents, including deep eutectic solvents, highlights the importance of understanding these interactions at a molecular level. mdpi.comnih.gov

Analysis of the simulation trajectories can yield important properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. Furthermore, dynamic properties like diffusion coefficients and rotational correlation times of this compound in different solvents can be calculated, providing a comprehensive understanding of its behavior in a liquid phase.

Investigation of Self-Assembly and Aggregation Phenomena

The self-assembly and aggregation of this compound are critical phenomena that influence its behavior in various applications. Computational modeling provides molecular-level insights into the non-covalent interactions driving these processes. The steric hindrance presented by the bulky isobutyl group can play a significant role in dictating the formation of supramolecular structures. In related dithiocarbamate (B8719985) compounds, it has been observed that bulky organic substituents can preclude the close approach of molecules, thereby influencing the aggregation patterns. This suggests that the isobutyl group in this compound likely modulates the geometry and stability of its aggregates.

Theoretical models can be employed to simulate the aggregation process, starting from individual molecules and predicting the most energetically favorable conformations of dimers, trimers, and larger clusters. These models can elucidate the role of intermolecular forces, such as van der Waals interactions and dipole-dipole forces, in the stabilization of these aggregates. For instance, computational studies on similar molecules have highlighted the importance of weak interactions in their crystal packing and aggregation in solution. Understanding these phenomena is crucial for controlling the material properties and efficacy of this compound in practical systems.

Computational Modeling of Adsorption Dynamics on Material Surfaces

The interaction of this compound with material surfaces is a key aspect of its function in various industrial processes. Computational modeling of adsorption dynamics offers a powerful tool to understand the mechanisms governing its surface activity. Molecular dynamics (MD) simulations can be utilized to model the behavior of this compound molecules at the interface of a solid surface and a liquid phase. These simulations can provide detailed information about the adsorption orientation, binding energy, and the conformational changes that the molecule undergoes upon adsorption.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic interactions between the this compound molecule and the surface atoms of a material. These calculations can reveal the nature of the chemical bonds or physical interactions that are formed. For example, the sulfur and nitrogen atoms in the thiocarbamate group are potential sites for coordination with metal surfaces. By modeling these interactions, it is possible to predict the adsorption strength and selectivity of this compound on different materials. This knowledge is invaluable for the design of more efficient and selective industrial processes.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are instrumental in establishing a mathematical correlation between the molecular structure of a compound and its macroscopic properties. nih.govresearchgate.net These models are built upon the principle that the chemical structure inherently determines the physical, chemical, and biological properties of a substance.

Correlation of Molecular Descriptors with Physicochemical Properties

In the context of this compound, QSPR models can be developed to correlate its molecular descriptors with various physicochemical properties. Molecular descriptors are numerical values that encode different aspects of the molecular structure, such as topology, geometry, and electronic properties.

For this compound, relevant descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms, including molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include parameters like dipole moment, frontier orbital energies (HOMO and LUMO), and partial atomic charges.

By establishing a statistically significant relationship between these descriptors and experimentally determined properties (e.g., boiling point, solubility, partition coefficient), a predictive QSPR model can be constructed.

Predictive Modeling for Undetermined Properties

A primary advantage of QSPR is its ability to predict properties that have not been experimentally measured. nih.govresearchgate.netnih.gov Once a robust QSPR model is validated, it can be used to estimate a wide range of properties for this compound and related compounds. This predictive capability is particularly valuable in the early stages of research and development, as it allows for the screening of virtual compounds and the prioritization of experimental work. nih.govresearchgate.net

The development of predictive models for this compound would involve the following steps:

Data Collection: Gathering experimental data for a set of physicochemical properties.

Descriptor Calculation: Computing a large number of molecular descriptors for this compound.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the properties. nih.govresearchgate.net

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Environmental Chemistry and Abiotic Transformation of O Isobutyl Methylthiocarbamate

Environmental Distribution and Partitioning Behavior

The distribution of a chemical in the environment is governed by its physicochemical properties, which dictate how it partitions between air, water, soil, and biota. Models are essential tools for predicting this behavior in the absence of extensive field data.

Fugacity models are widely used tools to predict the environmental distribution of chemicals. nih.gov These models calculate the "escaping tendency" (fugacity) of a chemical from different environmental compartments (e.g., air, water, soil, sediment) to predict where it will predominantly reside at equilibrium. nih.govlupinepublishers.com The concentration of a chemical in a medium is determined by its fugacity and the fugacity capacity of that medium, which is calculated from key physicochemical properties like the octanol-water partition coefficient (Kow), vapor pressure, and water solubility. nih.gov

Table 1: Conceptual Level I Fugacity Model Inputs and Potential Outputs This table illustrates the type of data required and the predictive output of a fugacity model. The values for O-Isobutyl Methylthiocarbamate are hypothetical, based on the general properties of similar compounds, as specific experimental data is lacking.

| Parameter | Value (Hypothetical) | Description | Predicted Distribution |

| Molecular Weight | 147.24 g/mol | Mass of one mole of the substance. | - |

| Water Solubility | Low | The maximum amount that can dissolve in water. | Water: Low % |

| Vapor Pressure | Moderate | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | Air: Moderate % |

| Log Kow | Moderate-High | The ratio of a chemical's concentration in octanol (B41247) vs. water; indicates hydrophobicity. | Soil/Sediment: High % |

| Henry's Law Constant | Moderate | The ratio of a chemical's partial pressure in air to its concentration in water. | - |

Fugacity models can range in complexity from Level I (equilibrium distribution) to more advanced levels that incorporate advective transport, degradation rates, and intermedia transport processes to provide a dynamic picture of a chemical's fate. nih.govresearchgate.net

Volatilization is a critical process governing the environmental fate of many thiocarbamate compounds, representing a significant pathway for their loss from soil and water surfaces. who.int Studies on various thiocarbamate herbicides have consistently shown that their rate of volatilization is heavily influenced by soil moisture. ucanr.edurivm.nl

Loss by vaporization is rapid from moist soil surfaces but significantly lower from dry soils. ucanr.educambridge.org This is because polar water molecules effectively compete with the less polar thiocarbamate molecules for adsorption sites on soil colloids, increasing the amount of the chemical available to enter the vapor phase. rivm.nl As soon as the water from a spray application evaporates from a dry soil surface, the thiocarbamate becomes tightly adsorbed, reducing vapor loss. ucanr.edu The rate of volatilization from water is governed by the Henry's Law constant, which describes the partitioning between air and water. acs.org

Table 2: Factors Influencing the Volatilization of Thiocarbamates from Environmental Surfaces

| Factor | Influence on Volatilization Rate | Rationale |

| Soil Moisture | Increases significantly with moisture content | Water displaces thiocarbamates from soil adsorption sites, increasing their availability for volatilization. ucanr.edurivm.nl |

| Adsorption | Decreases with stronger adsorption | Binding to soil particles, particularly organic matter and clay, reduces the chemical's vapor pressure. cambridge.org |

| Temperature | Increases with higher temperature | Higher temperatures increase the vapor pressure of the chemical. who.int |

| Incorporation in Soil | Decreases rate | Mixing the chemical into the soil lowers its concentration at the air-soil interface, reducing the volatilization flux. rivm.nl |

Given its structural similarities to other thiocarbamates, this compound is expected to exhibit similar behavior, with volatilization being a potentially significant dissipation pathway, especially from moist environments.

Abiotic Degradation in Aquatic Environments

In aquatic systems, chemicals can be broken down by non-biological processes, primarily hydrolysis and photodegradation.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the thiocarbamate functional group to hydrolysis can vary greatly depending on the compound's specific structure and the pH of the water. nih.gov Generally, thiocarbamate herbicides are relatively stable and show very slow degradation by hydrolysis in pure water over periods of months. ucanr.edu However, the process can be accelerated by the presence of soil and microbes. ucanr.edu

Studies on certain S-aryl thiocarbamate esters and diisocyanate-derived bis-thiocarbamates have shown that hydrolysis is subject to base-catalysis, following a dissociative elimination reaction (E1cB) pathway under alkaline conditions. nih.govrsc.org The hydrolysis rate for these compounds was found to be first-order with respect to the hydroxide (B78521) ion (OH⁻) concentration. nih.gov This indicates that this compound would likely be more stable in neutral or acidic waters and degrade more rapidly under alkaline conditions.

Table 3: Hydrolysis Rate Constants for Example Thiocarbamate Compounds at pH 7.4 Note: These data are for diisocyanate-derived bis-dithiocarbamates and serve as examples of hydrolysis kinetics within the broader class of thiocarbamates. The stability of this compound may differ.

| Compound | Second-Order Rate Constant (k) [M⁻¹ min⁻¹] | Relative Stability |

| HDI-CME | 3.36 x 10² | Most Stable |

| TDI-CME | 2.49 x 10⁴ | Intermediate |

| MDI-CME | 5.78 x 10⁴ | Least Stable |

| Source: Data from a study on diisocyanate-derived bis-dithiocarbamates. nih.gov |

Photodegradation, or photolysis, is the breakdown of chemicals by light energy. Thiocarbamates have been shown to degrade when exposed to sunlight or UV radiation. For example, the herbicide benthiocarb (S-4-chlorobenzyl N,N-diethylthiocarbamate) degrades readily upon exposure to sunlight in aqueous solutions, with a half-life of approximately 3 days. The degradation is much faster under concentrated UV light.

The photodegradation process often involves reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). nih.gov Studies on the thiocarbamate ethiofencarb (B1671403) identified these radicals as the primary active species in its photocatalytic degradation. nih.gov The degradation pathways for benthiocarb have been identified and lead to the formation of several breakdown products.

Table 4: Major Photodegradation Products Identified from the Thiocarbamate Herbicide Benthiocarb

| Parent Compound | Photodegradation Product |

| Benthiocarb | 4-chlorobenzyl alcohol |

| Benthiocarb | 4-chlorobenzaldehyde |

| Benthiocarb | 4-chlorobenzoic acid |

| Source: Data from a study on the photodegradation of benthiocarb. |

It is plausible that this compound would also be susceptible to photodegradation under sunlight, likely involving oxidation and cleavage of the thiocarbamate linkage, although the specific products would depend on its unique structure.

Fate in Soil and Sediments

In soil and sediments, the fate of this compound would be determined by the interplay between its tendency to adsorb to solid particles and its degradation.

Adsorption to soil and sediment particles is a primary factor controlling the fate of thiocarbamates. cambridge.org The degree of sorption is strongly correlated with the organic matter or organic carbon content of the soil. cambridge.orgfao.org A higher clay content can also contribute to adsorption. cambridge.org This process is crucial as it reduces the amount of the chemical available in the soil solution, thereby limiting its mobility, potential for leaching into groundwater, and availability for volatilization or microbial degradation. wikipedia.org The strength of this binding is quantified by sorption coefficients such as Kd and the organic carbon-normalized coefficient, Koc. nih.gov

Leaching, the downward movement of a chemical through the soil profile with water, is inversely related to adsorption. who.int Thiocarbamates that are strongly adsorbed tend to remain in the upper layers of the soil, while those with higher water solubility and weaker adsorption may leach deeper. ucanr.eduwho.int However, for most thiocarbamates, leaching is limited, and they typically remain in the top few inches of soil. ucanr.edu

While microbial action is the main driver of thiocarbamate degradation in soil, abiotic hydrolysis can also contribute to their breakdown. ucanr.edu The persistence of thiocarbamates in soil is influenced by factors that affect both abiotic and biotic degradation, including soil moisture, temperature, and pH. who.int For instance, the half-lives of the thiocarbamates EPTC and triallate (B1683234) were found to decrease with increasing soil moisture. nih.gov

Table 5: Soil Sorption Coefficients for Representative Thiocarbamate Herbicides

| Herbicide | Koc (mL/g) | Relative Adsorption Strength |

| EPTC | 200 | Moderate |

| Butylate | 300 | Moderate |

| Vernolate (B132429) | 190 | Moderate |

| Pebulate | 300 | Moderate |

| Cycloate | 440 | Moderately High |

| Molinate | 190 | Moderate |

| Source: Data compiled from pesticide properties databases. |

Given these principles, this compound is expected to bind to soil organic matter, limiting its mobility. Its persistence would be governed by a combination of volatilization from the soil surface and degradation within the soil matrix, with abiotic hydrolysis playing a secondary role to microbial breakdown.

Sorption and Desorption Dynamics on Soil Constituents

The mobility and bioavailability of this compound in soil are significantly influenced by sorption and desorption processes. These dynamics are largely controlled by the physicochemical properties of the compound and the characteristics of the soil, particularly its organic matter and clay content.

The sorption of thiocarbamates to soil is also inversely related to their water solubility. Compounds with lower water solubility tend to have higher sorption coefficients. The interplay between the compound's affinity for soil organic matter and its solubility in water dictates its distribution between the solid and liquid phases of the soil.

Desorption, the release of the sorbed compound back into the soil solution, is a critical process that affects its long-term fate and potential for leaching. The strength of the bonds formed between this compound and soil constituents will determine the ease of desorption. Generally, sorption of non-ionic organic compounds like thiocarbamates to soil organic matter is considered a reversible process.

Table 1: Factors Influencing the Sorption and Desorption of Thiocarbamates in Soil

| Soil Property | Influence on Sorption | Rationale |

| Organic Matter | Increases | Provides a major partitioning medium for non-polar organic compounds. |

| Clay Content | Increases | Clay minerals offer surface area for adsorption, although typically less significant than organic matter. |

| Soil pH | Variable | Can influence the surface charge of soil colloids and the chemical form of the compound. |

| Temperature | Generally Decreases | Sorption is often an exothermic process. |

| Moisture Content | Decreases | Water molecules can compete for sorption sites on soil particles. |

Abiotic Transformation Products in Soil Systems

In the soil environment, this compound can undergo transformation through various abiotic processes, primarily hydrolysis and photolysis. These degradation pathways lead to the formation of new compounds, or transformation products, which may have different environmental fates and toxicological profiles than the parent compound.

Hydrolysis: The chemical breakdown of a compound due to its reaction with water is known as hydrolysis. For thiocarbamates, the ester and amide linkages are potential sites for hydrolytic cleavage. The rate of hydrolysis is influenced by soil pH and temperature. While specific studies on the hydrolysis of this compound in soil are limited, the general degradation pathway for thiocarbamates suggests that hydrolysis can lead to the formation of corresponding alcohols, amines, and carbonyl sulfide (B99878) or carbon dioxide. In the case of this compound, hydrolysis would likely yield isobutanol, methylamine, and carbonyl sulfide.

Photolysis: Photolysis, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. When this compound is present on the soil surface, it can be susceptible to photolytic degradation. The rate and products of photolysis depend on the intensity and wavelength of light, as well as the presence of photosensitizing substances in the soil. For thiocarbamate herbicides, photolysis can result in the cleavage of the carbamate (B1207046) linkage and subsequent oxidation or rearrangement of the resulting fragments.

While specific abiotic transformation products of this compound in soil have not been extensively documented in the available literature, analogous reactions with other thiocarbamates suggest potential pathways. Further research is necessary to definitively identify and quantify the abiotic transformation products of this compound under various soil conditions to fully assess its environmental impact.

Table 2: Potential Abiotic Transformation Pathways and Products of this compound in Soil

| Transformation Pathway | Potential Reactants/Conditions | Potential Transformation Products |

| Hydrolysis | Water, Soil pH (acidic or basic) | Isobutanol, Methylamine, Carbonyl sulfide |

| Photolysis | Sunlight (UV radiation) | Cleavage products of the thiocarbamate linkage, oxidized fragments |

Advanced Applications and Material Science Research of Thiocarbamates

Development of Functional Materials Utilizing Thiocarbamate Linkages

The unique chemical structure of thiocarbamates, featuring both sulfur and nitrogen atoms, makes them valuable building blocks for creating advanced functional materials. The presence of the isobutyl group in O-Isobutyl methylthiocarbamate can influence the physical properties of resulting polymers, such as solubility and thermal characteristics.

The synthesis of polythiocarbamates can be approached through various polymerization techniques. While direct polymerization of this compound is not extensively documented, the synthesis of thiocarbamates in general provides a foundation for potential polymerization pathways. One common method for synthesizing O-isobutyl thiocarbamates involves a one-pot reaction starting from isobutyl alcohol, carbon disulfide, and potassium hydroxide (B78521) to form a potassium isobutyl xanthate intermediate. mdpi.com This intermediate is then converted to isobutyl chlorothioformate, which subsequently reacts with an amine via aminolysis to yield the final O-isobutyl thiocarbamate product. mdpi.comresearchgate.net

The properties of polymers derived from these monomers can be tuned by altering the structure of the reactants. For instance, the choice of different amine modules can introduce varying degrees of steric hindrance and flexibility, which in turn affects the mechanical properties of the resulting polymer, allowing for the creation of materials ranging from rigid plastics to flexible elastomers. nih.gov The introduction of different functional groups allows for the manipulation of properties like pKa, charge, and hydrogen bonding capabilities within the polymer structure. nih.gov

Table 1: Key Intermediates in O-Isobutyl Thiocarbamate Synthesis

| Intermediate Compound | Role in Synthesis | Reference |

|---|---|---|

| Potassium Isobutyl Xanthate | Formed from isobutanol, KOH, and CS2 | mdpi.com |

This interactive table summarizes the key chemical intermediates involved in the synthesis process.

Self-Healing Materials: Self-healing materials possess the intrinsic ability to repair damage automatically, extending their lifespan and durability. cmu.edu This functionality is often achieved by incorporating dynamic or reversible bonds into the polymer network. While research on polythiocarbamates is emerging, the closely related polythioureas have demonstrated significant self-healing capabilities. nih.gov These materials utilize the reversible nature of thiourea (B124793) units, which allows the polymer network to relax stress and reform bonds after damage. nih.gov The principles of dynamic covalent chemistry seen in polythioureas suggest a strong potential for developing self-healing polythiocarbamates. The incorporation of this compound into a polymer backbone could lead to materials where damage triggers a reversible cleavage and reformation of the thiocarbamate linkage, facilitating repair.

Shape-Memory Polymers: Shape-memory polymers (SMPs) are smart materials capable of returning from a deformed, temporary shape to their original, permanent shape upon exposure to an external stimulus like heat. nih.govnih.gov The mechanism relies on a polymer structure consisting of cross-links that determine the permanent shape and reversible segments that act as a switching phase. mdpi.com For a polymer based on this compound to exhibit shape-memory properties, it would need to be designed with a stable network structure (permanent shape) and contain segments, potentially involving the thiocarbamate linkages themselves, that can be temporarily fixed in a new conformation. The thermal or chemical environment could then trigger the release of the temporary shape, allowing the material to recover its original form. mdpi.com

Table 2: Comparison of Polymer Properties

| Property | Polythioureas (Related Class) | Potential for Polythiocarbamates |

|---|---|---|

| Self-Healing | Demonstrated via reversible thiourea units | High potential due to structural similarity |

| Shape-Memory | Not widely reported | Theoretically possible with proper network design |

This interactive table compares the established properties of a related polymer class to the potential properties of polythiocarbamates.

Role as Chemical Intermediates in Complex Organic Synthesis

This compound belongs to a class of compounds that are valuable as intermediates in the synthesis of more complex molecules, particularly those containing sulfur.

Thiocarbamates are versatile precursors for various organosulfur compounds. A notable reaction is the Newman-Kwart rearrangement, where O-aryl thiocarbamates rearrange to S-aryl thiocarbamates upon heating. This reaction is a key step in the synthesis of thiophenols from phenols. While this compound is an O-alkyl, not an O-aryl, thiocarbamate, its underlying structure is part of the broader thiocarbamate chemistry used to create C-S bonds. organic-chemistry.org

Furthermore, the synthesis of this compound itself proceeds through reactive intermediates like alkyl chlorothioformates. mdpi.com These intermediates can be diverted to react with other nucleophiles, opening pathways to a range of different organosulfur compounds. The conversion of primary carbamates into thiols using reagents like phosphorus pentasulfide also represents an indirect route where the core structure is transformed, highlighting the utility of this functional group in synthetic transformations. organic-chemistry.org

Chelation Chemistry and Metal Complex Formation

The sulfur and nitrogen atoms within the thiocarbamate functional group possess lone pairs of electrons, making them effective ligand binding sites for metal ions. nih.govnih.gov This allows thiocarbamates to act as chelating agents, forming stable, ring-like structures with a central metal ion. nih.gov

The synthesis of metal complexes with thiocarbamate ligands is a straightforward process, often involving the reaction of a metal salt with the thiocarbamate ligand in a suitable solvent. nih.gov While specific research on this compound complexes is limited, studies on closely related dithiocarbamates, such as methyl isobutyl dithiocarbamate (B8719985), have demonstrated the formation of stable complexes with metals like Zinc (Zn(II)) and Tellurium (Te(IV)). amanote.com

The characterization of these metal complexes relies on various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the thiocarbamate ligand to the metal. Key spectral bands, such as the ν(C=N) and ν(C=S) vibrations, shift upon complexation, providing evidence of the metal-ligand bond formation. orientjchem.org

Table 3: Spectroscopic Data for Characterizing Related Organotin(IV) Dithiocarbamate Complexes

| Spectroscopic Peak | Wavenumber/Chemical Shift Range | Significance | Reference |

|---|---|---|---|

| ν(C=N) | 1450–1463 cm⁻¹ | Indicates the thioureide bond | orientjchem.org |

| ν(C=S) | 992–994 cm⁻¹ | Indicates the carbon-sulfur double bond | orientjchem.org |

| ν(Sn-S) | 324–326 cm⁻¹ | Confirms the metal-sulfur bond | orientjchem.org |

This interactive table presents typical spectroscopic data used to characterize metal complexes of related dithiocarbamate ligands, which can be extrapolated for thiocarbamate complex analysis.

Investigation of Coordination Modes and Structural Chemistry

Thiocarbamates, including this compound, are versatile ligands in coordination chemistry due to the presence of multiple potential donor atoms (sulfur, oxygen, and nitrogen). researchgate.net Their coordination behavior shows similarities to the more extensively studied dithiocarbamates, which are known to form stable complexes with a vast array of transition metals and main group elements. nih.govwikipedia.org The structural chemistry of these complexes is dictated by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the substituents on the thiocarbamate ligand. nih.gov

The dithiocarbamate ligand typically binds to metal centers in a bidentate fashion through the two sulfur atoms, forming a four-membered chelate ring. nih.gov However, other coordination modes are also well-documented, including monodentate (binding through one sulfur atom) and anisobidentate (unequal metal-sulfur bond lengths). nih.gov Furthermore, dithiocarbamate ligands can act as bridging units, connecting two or more metal centers. mdpi.commdpi.com This versatility allows for the formation of diverse molecular and supramolecular structures, from simple mononuclear complexes to intricate coordination polymers. mdpi.commdpi.com

The geometry of the resulting metal complex is highly dependent on the central metal ion. For instance, Ni(II) and Cu(II) dithiocarbamate complexes often exhibit a square planar geometry, while Zn(II) complexes typically adopt a tetrahedral coordination. nih.govrsc.org Metal ions like Co(II) can form octahedral complexes. researchgate.net The specific structure of O-Isobutyl N-phenylthiocarbamate reveals a planar C-N-C(=S)-O core, with molecules in the crystal structure linked by N-H---S hydrogen bonds. researchgate.net This inherent structural flexibility allows thiocarbamates to stabilize metals in various oxidation states and form complexes with tailored chemical properties. nih.govwikipedia.org

Table 1: Common Coordination Geometries in Metal Dithiocarbamate Complexes

| Metal Ion | Typical Coordination Geometry |

|---|---|

| Ni(II) | Square Planar |

| Cu(II) | Distorted Square Planar |

| Zn(II) | Tetrahedral |

| Co(II) | Octahedral |

| Pd(II) | Square Planar |

This table is illustrative of common geometries found in related dithiocarbamate complexes. nih.govrsc.orgresearchgate.netnih.gov

Flotation Chemistry and Mineral Processing Applications

This compound belongs to the thionocarbamate class of reagents, which are primarily utilized as collectors in the froth flotation process for the beneficiation of sulfide (B99878) ores. 911metallurgist.comgoogle.com These collectors are sulfur-containing organic compounds that selectively adsorb onto the surface of valuable minerals, rendering them hydrophobic (water-repellent). saimm.co.za This induced hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation pulp, forming a mineral-rich froth that can be collected. Thionocarbamates are recognized for their enhanced selectivity, particularly in separating copper sulfides from iron sulfides like pyrite (B73398), when compared to more powerful but less selective collectors such as xanthates. 911metallurgist.com

Adsorption Mechanisms of O-Isobutyl Thiocarbamate Analogues on Mineral Surfaces

The effectiveness of a flotation collector is fundamentally governed by its ability to adsorb onto the target mineral surface. For this compound and its analogues, the primary mechanism of interaction with sulfide minerals is chemisorption. This involves the formation of a chemical bond between the collector molecule and metal ions on the mineral's surface. scholaris.ca The sulfur atom in the thiocarbamate functional group acts as the primary binding site, forming a covalent bond with metal species such as copper ions present on the surface of minerals like chalcopyrite. scholaris.ca

Studies on the adsorption of a close analogue, O-butyl-N-isobutyl thionocarbamate (NBIB), on chalcopyrite surfaces have provided detailed thermodynamic insights into this process. ustb.edu.cn The adsorption is found to be a spontaneous and endothermic process, indicating that it is driven by an increase in entropy. ustb.edu.cn The process is well-described by the Langmuir adsorption model, which suggests that the collector forms a monolayer on the mineral surface. ustb.edu.cn The strength of this adsorption is influenced by factors such as temperature and collector concentration, with adsorption capacity generally increasing with higher temperatures (within a certain range) and concentrations. ustb.edu.cn

Table 2: Thermodynamic Parameters for the Adsorption of O-butyl-N-isobutyl thionocarbamate on Chalcopyrite

| Parameter | Value | Interpretation |

|---|---|---|

| ΔG (Gibbs Free Energy) | Negative | Spontaneous process |

| ΔH (Enthalpy Change) | Positive | Endothermic process |

| ΔS (Entropy Change) | Positive | Entropy-driven process |

Data derived from studies on a close analogue of this compound. ustb.edu.cn

Interfacial Phenomena in Flotation Systems

The adsorption of this compound onto a mineral surface drastically alters the interfacial properties of the solid-liquid-gas system. oaepublish.com Naturally, most sulfide minerals have hydrophilic (water-attracting) surfaces. oaepublish.com The chemisorption of the collector, with its non-polar isobutyl and methyl hydrocarbon groups oriented away from the surface, transforms the mineral surface from hydrophilic to hydrophobic. saimm.co.za

This induced hydrophobicity is the primary driver for the subsequent steps in flotation. oaepublish.com When air bubbles are introduced into the mineral slurry, they can approach and attach to the now-hydrophobic mineral particles. The stability of this attachment depends on the rupture of the thin water film separating the bubble and the particle. oaepublish.com Hydrophobic interactions are recognized as the main force responsible for overcoming the repulsive forces (like electrostatic double-layer forces) and driving the rupture of this film, leading to a stable bubble-particle aggregate. oaepublish.com The strength of this hydrophobic interaction, and thus the efficiency of bubble attachment, is directly related to the extent of collector adsorption on the mineral surface.

Collector Performance Studies and Selectivity in Ore Processing

The performance of this compound and its analogues is primarily evaluated based on their collection power and, crucially, their selectivity in separating different minerals within an ore. Thionocarbamates are particularly valued for their ability to selectively float copper and copper-activated zinc minerals away from pyrite, especially in neutral to alkaline pH ranges. 911metallurgist.comausimm.com

Performance studies on O-isopropyl-N-ethylthionocarbamate (IPETC), a structurally similar collector, demonstrate this selectivity. In flotation tests, IPETC shows high recovery for chalcocite and chalcopyrite at pH values below 8, while the floatability of pyrite remains very low across a wide pH range. 911metallurgist.com This allows for the effective separation of valuable copper minerals from iron-containing gangue, leading to a higher-grade concentrate. 911metallurgist.com Similarly, novel collectors like O-n-butyl-N-isobutyl thionocarbamate have been shown to exhibit stronger collecting power and better selectivity for chalcopyrite against pyrite compared to standard collectors under weak base conditions. researchgate.net The use of these collectors can lead to significant improvements in mineral recovery and concentrate quality, which is economically vital in large-scale mining operations. google.com

Table 3: Flotation Recovery of Sulfide Minerals with O-isopropyl-N-ethylthionocarbamate (IPETC)

| Mineral | pH | Collector Concentration (mol/dm³) | Flotation Recovery (%) |

|---|---|---|---|

| Chalcocite | 4 | 10⁻⁷ | ~95% |

| Chalcopyrite | 4 | 10⁻⁷ | ~85% |

| Pyrite | 4-10 | 10⁻⁷ | <10% |

This data illustrates the typical selective performance of a thionocarbamate collector analogous to this compound. 911metallurgist.com

Q & A

Q. What are the optimal synthetic routes for O-isobutyl methylthiocarbamate, and how do reaction conditions influence yield?

Methodological guidance:

- Use a two-step approach: (1) React methyl isothiocyanate with isobutanol under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. (2) Optimize solvent choice (e.g., dichloromethane or acetonitrile) and catalyst (e.g., triethylamine) to enhance nucleophilic substitution efficiency .

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track thiocarbamate formation.

- Key variables to test: molar ratios (1:1.2 for isobutanol:methyl isothiocyanate), temperature (40–60°C), and reaction time (4–8 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological guidance:

- NMR : Use H and C NMR to confirm the presence of the isobutyl group (δ 0.9–1.2 ppm for methyl protons) and thiocarbamate carbonyl (δ 165–175 ppm) .

- FTIR : Identify characteristic peaks for C=S (1200–1050 cm) and N-C=O (1680–1650 cm) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 162) and fragmentation patterns .

Q. How does this compound’s stability vary under different storage conditions?

Methodological guidance:

- Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 4 weeks; analyze degradation via HPLC .

- Photostability : Expose to UV light (320–400 nm) and monitor changes in UV-Vis absorption spectra .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological guidance:

- Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) to determine rate constants and activation parameters (Arrhenius plots) .

- Employ density functional theory (DFT) calculations to model transition states and identify electron-density shifts at the thiocarbamate sulfur .

- Validate hypotheses with isotopic labeling (e.g., O in isobutanol) to trace reaction pathways .

Q. How can contradictory spectroscopic data for this compound be resolved?

Methodological guidance:

- Cross-validate analytical data : Combine NMR, FTIR, and X-ray crystallography (if crystalline) to resolve ambiguities in structural assignments .

- Reproduce synthesis : Ensure purity (>98% via HPLC) and exclude solvent residues (e.g., use DMSO-d as an NMR solvent to avoid overlapping signals) .

- Collaborate : Share raw spectral data with independent labs to verify interpretations .

Q. What strategies are effective for studying this compound’s coordination chemistry with transition metals?

Methodological guidance:

- Synthesize metal complexes (e.g., Cu, Zn) and characterize using:

- UV-Vis spectroscopy : Monitor d-d transitions (e.g., Cu complexes at 600–800 nm) .

- Magnetic susceptibility : Assess paramagnetic behavior in octahedral vs. tetrahedral geometries .

Key Considerations for Experimental Design

- Reproducibility : Document all synthetic steps (e.g., solvent purity, stirring rates) and share raw data in supplementary materials .

- Ethical data practices : Avoid overinterpretation of computational models; ground conclusions in empirical evidence .

- Interdisciplinary collaboration : Engage with computational chemists for DFT validation and material scientists for stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.